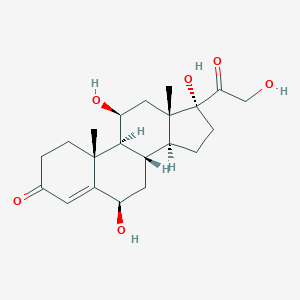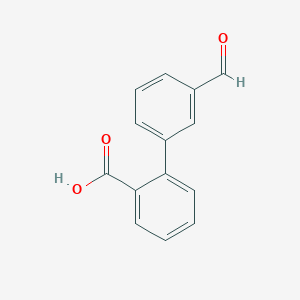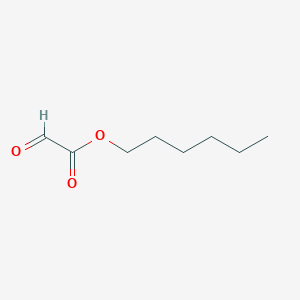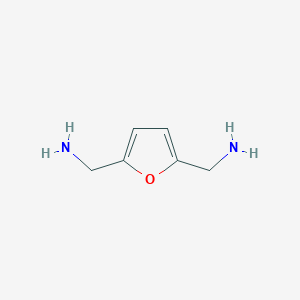
2-Chloro-5-fluorobenzimidazole
Descripción general
Descripción
Synthesis Analysis
- 2-Chloro-5-fluorobenzimidazole can be synthesized from multireactive building blocks such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, which is a commercially available compound used in heterocyclic oriented synthesis (HOS). This process leads to various condensed nitrogenous cycles, including benzimidazoles, through polymer-supported o-phenylendiamines (Křupková, Funk, Soural, & Hlaváč, 2013).
Molecular Structure Analysis
- The molecular structure of 2-Chloro-5-fluorobenzimidazole derivatives has been characterized through spectral analysis, including 1H NMR, 13C NMR, mass spectra, elemental analysis, and IR. This detailed characterization is crucial for understanding the chemical behavior of these compounds (Joshi, Narigara, Jani, & Parikh, 2019).
Chemical Reactions and Properties
- Various fluorobenzimidazole derivatives, including those derived from 2-Chloro-5-fluorobenzimidazole, have been synthesized and evaluated for their antimicrobial potential. These compounds show significant importance in current drug discovery, highlighting their diverse chemical reactions and properties (Joshi et al., 2019).
Physical Properties Analysis
- The physical properties of fluorine-containing aromatic polybenzimidazoles, including those related to 2-Chloro-5-fluorobenzimidazole, have been studied. These polymers show good solubility in organic solvents, excellent mechanical properties, and high thermal stability, indicating robust physical properties (Saegusa, Horikiri, & Nakamura, 1997).
Chemical Properties Analysis
- The chemical properties of 2-Chloro-5-fluorobenzimidazole and its derivatives include their potential as antimicrobial agents. Some synthesized compounds exhibit good or even stronger antibacterial and antifungal activities compared to reference drugs, demonstrating their significant chemical properties (Fang, Jeyakkumar, Avula, Zhou, & Zhou, 2016).
Aplicaciones Científicas De Investigación
-
Scientific Field: Fungicides
- Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides .
- They were developed in the 1960s and 1970s, based on the fungicidal activity of the benzimidazole ring structure .
- They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
- Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
-
Scientific Field: Antifungal Activity
- An effective method has been developed for the preparation under mild conditions of novel pyridazine derivatives .
- All the synthesized compounds were fully characterized and some of them displayed good antifungal activities against G. zeae, F. oxysporum and C. mandshurica in preliminary antifungal activity tests .
-
Scientific Field: Medicinal Applications
- Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .
- In view of their wide-ranging activities, the synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities .
-
Scientific Field: Antimicrobial Activity
- Benzimidazole and pyrazole compounds have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, antidiabetic .
- The synthesis of new compounds with antimicrobial and antiviral properties is a central objective today in the context of the COVID-19 pandemic .
-
Scientific Field: Supramolecular Assemblies
- Scientific Field: Fluorine-Containing Benzimidazoles
- Fluorine-containing benzimidazoles and their heteroannelated derivatives have been synthesized and their biological activity has been studied .
- The reaction of 2-chloro-5,6-difluorobenzimidazole with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose gave the β-nucleoside .
- Fluorine-containing benzimidazoles can be obtained by inserting fluorine atoms into the benzimidazole ring or by constructing a benzimidazole system based on fluorine derivatives of benzene .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-6-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXQYXXJBMILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469466 | |
| Record name | 2-Chloro-5-fluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorobenzimidazole | |
CAS RN |
108662-49-3 | |
| Record name | 2-Chloro-5-fluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

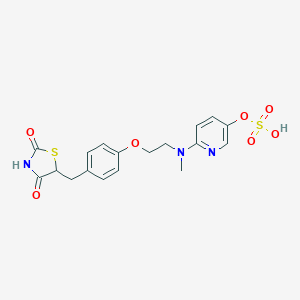

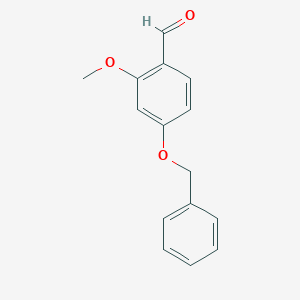
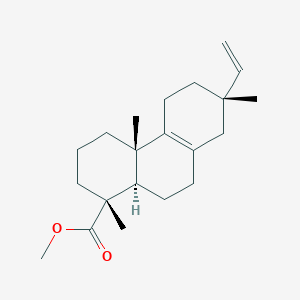
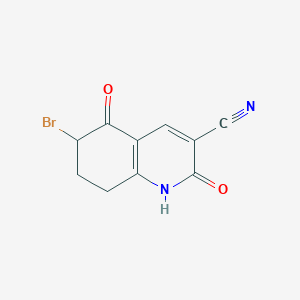
![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)
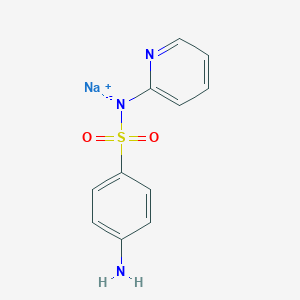
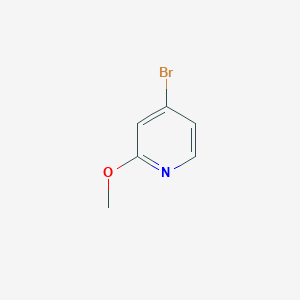
![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)
